molecular formula C20H18N4O5 B2686980 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2034453-98-8

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2686980
CAS RN: 2034453-98-8
M. Wt: 394.387
InChI Key: HUWNZBQUSMXMPR-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a pyrrole ring, an oxadiazole ring, and a chromene ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom. Oxadiazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Chromene is a heterocyclic compound that consists of a benzene ring fused with a dihydrofuran ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The pyrrole ring, for example, is aromatic and therefore relatively stable, but it can undergo reactions at the nitrogen atom or at the carbon atoms of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .

Scientific Research Applications

Antimicrobial Applications

Research on chromone-pyrimidine coupled derivatives has shown significant antimicrobial properties. These compounds have been evaluated for their in vitro antifungal and antibacterial activity. Specifically, derivatives with methoxy groups on the chromone ring and sulfur groups on the pyrimidine ring exhibited potent antifungal activity, comparable to standard drugs like miconazole. The mode of action was investigated through enzyme assay studies and molecular docking, indicating these compounds' potential as oral drug candidates due to their good oral drug-like properties and non-toxic nature as demonstrated by cytotoxicity tests against human cancer cell lines and in vivo acute oral toxicity studies (Tiwari et al., 2018).

Polymer Synthesis

Another area of application involves the synthesis of novel polymers containing photosensitive coumarin groups. These polymers exhibit significant thermal properties and amorphous nature, demonstrated by their glass-transition temperatures and thermal stability. The polymers also showed film-forming capabilities and strong UV-vis absorption, indicating their potential use in materials science, particularly in the development of new materials with specific optical properties (Nechifor, 2009).

Antitumor and Antioxidant Activities

Further research into the synthesis of heterocyclic compounds incorporating chromone motifs has highlighted their antitumor and antioxidant activities. Cyanoacetamide-based synthesis has led to new benzothiophenes demonstrating promising results in antitumor and antioxidant evaluations. These findings underscore the potential of chromone derivatives in developing new therapeutic agents (Bialy & Gouda, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses or biological activity .

properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-3-24-9-5-7-14(24)18-22-16(29-23-18)11-21-19(25)13-10-12-6-4-8-15(27-2)17(12)28-20(13)26/h4-10H,3,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWNZBQUSMXMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

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